4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-8-3-5-10(6-4-8)15-12-14-9(2)7-11(13)16-12/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
CQKDAWIOTQFHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride Reflux Method
A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and phosphorus oxychloride (35 mL) is refluxed until homogeneity. Excess reagent is removed under vacuum, and the residue is quenched with ice. The pH is adjusted to 8 using 25% aqueous ammonia, yielding a precipitate that is filtered, washed, and recrystallized from 50% ethanol. This method achieves a 54% yield with a melting point of 188°C.
Optimized Chlorination with Phosphorus Oxychloride
An alternative approach refluxes 2-amino-4-hydroxy-6-methylpyrimidine (5 g) with phosphorus oxychloride (7 g) at 100°C for 4 hours. After distillation of excess reagent, the product is neutralized with sodium hydroxide and sodium carbonate, filtered, and recrystallized from ethanol. This protocol improves the yield to 61% with a melting point of 185°C.
Table 1: Comparative Analysis of Chlorination Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | 6 g | 5 g |
| Reagent | POCl₃ (35 mL) | POCl₃ (7 g) |
| Reaction Time | Until homogeneity | 4 hours |
| Yield | 54% | 61% |
| Melting Point | 188°C | 185°C |
| Recrystallization Solvent | 50% ethanol | Ethanol |
Introduction of the 4-Methylphenyl Group
The substitution of the chlorine atom at position 4 with a 4-methylphenylamine moiety is critical for obtaining the target compound. While direct literature on this specific reaction is limited, analogous procedures from patent literature provide actionable insights.
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-6-methylpyrimidin-2-amine reacts with 4-methylaniline under basic conditions. A proposed protocol involves:
-
Dissolving 4-chloro-6-methylpyrimidin-2-amine (1 eq) and 4-methylaniline (1.2 eq) in dimethylformamide (DMF).
-
Adding potassium carbonate (2 eq) as a base and heating at 80–100°C for 12–24 hours.
-
Purification via column chromatography or recrystallization from methanol/water.
This method is extrapolated from similar reactions, such as the coupling of 2-methyl-4,6-dichloropyrimidine with aryl amines. Expected challenges include regioselectivity and competing side reactions, necessitating optimized stoichiometry and temperature control.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
-
Recrystallization : Ethanol-water mixtures yield high-purity crystals (>98% by HPLC).
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or other reduced forms.
Scientific Research Applications
Anticancer Activity
The primary application of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine lies in its anticancer properties. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on human colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value determined to be approximately 5 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 40 |
| 20 | 15 |
This data suggests that the compound effectively inhibits the growth of cancer cells, supporting its potential use in therapeutic applications.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. In vitro studies have shown that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Table: Inflammatory Marker Production
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results indicate a promising anti-inflammatory profile, which could be beneficial in treating conditions associated with chronic inflammation.
Synthesis of Derivatives
The compound serves as an important intermediate in the synthesis of various derivatives with enhanced biological activities. For example, modifications at the N-position or substitution on the pyrimidine ring can lead to compounds with improved potency against specific cancer types or enhanced selectivity for certain biological targets.
Example Derivative Synthesis
Using standard organic synthesis techniques, researchers have developed several derivatives based on this compound, exploring different substituents to optimize their pharmacological profiles.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogues differ in substituents at positions 4, 6, and the amine group (Table 1). These modifications influence solubility, stability, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Crystallographic and Conformational Analysis
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituents, affecting molecular packing and intermolecular interactions .
- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π bonds stabilize crystal structures, as seen in , whereas polymorphic forms (e.g., ) exhibit varied hydrogen-bonding networks .
Biological Activity
4-Chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is C11H12ClN3, with a molecular weight of 219.67 g/mol. Its structure includes a pyrimidine ring substituted with a chloro group, a methyl group, and an N-(4-methylphenyl) moiety. These substituents play a crucial role in determining the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 219.67 g/mol |
| Structural Features | Chloro, Methyl, N-(4-Methylphenyl) |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been identified as a kinase inhibitor, which means it can bind to the active sites of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is critical for its potential applications in cancer therapy.
Anti-Cancer Activity
Research indicates that 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine exhibits significant anti-cancer properties. A series of studies have shown that derivatives containing this compound can inhibit the growth of various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer) cells . The incorporation of the 4-chloro-6-methylpyrimidin-2-amino moiety into α-aminophosphonates has been shown to enhance their anticancer activity significantly .
Case Study:
In a study evaluating the anti-cancer potential of α-aminophosphonates modified with 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine, compounds demonstrated substantial inhibitory effects on DU145 and A549 cell lines, with IC50 values indicating effective concentration levels for growth inhibition .
Anti-Inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Studies have revealed that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. For instance, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings
A comprehensive evaluation of the biological activities associated with 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine reveals several key findings:
-
Inhibition of Cancer Cell Growth :
- Significant growth inhibition was observed in DU145 and A549 cell lines.
- Mechanistic studies suggest that the compound interferes with kinase signaling pathways.
-
Anti-inflammatory Effects :
- The compound exhibits potent inhibition of COX enzymes.
- In vitro studies demonstrated its effectiveness in reducing inflammation markers.
-
Structure-Activity Relationship (SAR) :
- Variations in substituents significantly affect biological activity.
- The presence of electron-donating groups enhances binding affinity to target enzymes.
Q & A
Q. What are the common synthetic routes for 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a chlorinated pyrimidine precursor with 4-methylaniline. A base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the aniline, enhancing its nucleophilicity . For example, reacting 4,6-dichloro-2-methylpyrimidine with 4-methylaniline in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours yields the target compound. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine:aniline), solvent polarity, and reaction time to minimize byproducts like bis-arylation . Monitoring via TLC or HPLC ensures reaction completion.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine analytical techniques:
- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ peaks (calculated for C₁₂H₁₂ClN₃: 233.07 g/mol).
- X-ray Crystallography : Resolve crystal structure to validate bond angles and dihedral angles (e.g., pyrimidine ring planarity, substituent orientations) .
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Q. What are the key physicochemical properties relevant to experimental design (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (low solubility, requiring surfactants like Tween-80 for in vitro studies) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Chlorine substituents may hydrolyze under acidic/basic conditions; store at −20°C in inert atmospheres .
- LogP : Estimate via reverse-phase HPLC (C18 column) to predict membrane permeability (expected LogP ~3.5 due to aromatic and methyl groups) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., tyrosine kinases). Parameterize force fields for halogen bonding (Cl···π interactions) and hydrophobic contacts (methylphenyl group) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues (e.g., hinge region residues in kinases) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG ~−8 to −10 kcal/mol suggests moderate potency) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- SAR Analysis : Compare analogues (e.g., 4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine) to identify substituent effects. Methoxy groups may enhance solubility but reduce membrane penetration .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Fragment-Based Drug Design : Replace the 4-methylphenyl group with polar fragments (e.g., morpholine) to improve water solubility and target complementarity .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .
- Covalent Modification : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in target enzymes .
Q. How can reaction pathways be redesigned to improve synthetic efficiency?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced reaction times (e.g., 2 hours vs. 24 hours in batch) .
- Catalytic Systems : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling to introduce substituted aryl groups .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
